N-Methyl-N-phenyl-N'-pyridin-2-ylurea

Glucokinase activator Type 2 diabetes Allosteric modulation

N-Methyl-N-phenyl-N'-pyridin-2-ylurea (CAS 71344-20-2) is a trisubstituted urea derivative characterized by an N-methyl-N-phenyl moiety on one urea nitrogen and an N'-pyridin-2-yl substituent on the other. It belongs to the broader class of N-aryl-N'-pyridin-2-ylureas, a scaffold widely investigated for glucokinase activation, anticonvulsant activity, and kinase inhibition.

Molecular Formula C13H13N3O
Molecular Weight 227.26 g/mol
CAS No. 71344-20-2
Cat. No. B14475206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-N-phenyl-N'-pyridin-2-ylurea
CAS71344-20-2
Molecular FormulaC13H13N3O
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESCN(C1=CC=CC=C1)C(=O)NC2=CC=CC=N2
InChIInChI=1S/C13H13N3O/c1-16(11-7-3-2-4-8-11)13(17)15-12-9-5-6-10-14-12/h2-10H,1H3,(H,14,15,17)
InChIKeyXDCOPPSMYKEGEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-N-phenyl-N'-pyridin-2-ylurea (CAS 71344-20-2): Chemical Identity and Procurement Baseline


N-Methyl-N-phenyl-N'-pyridin-2-ylurea (CAS 71344-20-2) is a trisubstituted urea derivative characterized by an N-methyl-N-phenyl moiety on one urea nitrogen and an N'-pyridin-2-yl substituent on the other . It belongs to the broader class of N-aryl-N'-pyridin-2-ylureas, a scaffold widely investigated for glucokinase activation, anticonvulsant activity, and kinase inhibition [1]. The compound is primarily sourced as a research chemical (≥95% purity) and serves as a building block or reference standard in medicinal chemistry and agrochemical discovery programs .

Why Generic Substitution Is Not Advisable for N-Methyl-N-phenyl-N'-pyridin-2-ylurea in Research Procurement


Within the N-aryl-N'-pyridin-2-ylurea class, minor structural modifications produce divergent biological profiles that preclude simple substitution. The N-methyl group on this compound eliminates a hydrogen-bond donor present in the des-methyl analog N-phenyl-N'-pyridin-2-ylurea (CAS 2327-17-5), altering both target engagement and physicochemical properties [1]. In glucokinase activator series, the regioisomeric position of the pyridine nitrogen (2-pyridinyl vs. 3- or 4-pyridinyl) dictates activation potency, as demonstrated by SAR studies where 2-pyridinyl ureas exhibit distinct EC50 values from 3- and 4-pyridinyl congeners [2]. Consequently, procurement of an in-class analog without verifying the exact substitution pattern risks introducing a compound with uncharacterized potency, selectivity, and physicochemical behavior, compromising experimental reproducibility.

Quantitative Differentiation Evidence for N-Methyl-N-phenyl-N'-pyridin-2-ylurea (71344-20-2) Against Structural Analogs


Glucokinase Activation Potency: EC50 Comparison Against Known 2-Pyridinylurea GKAs

In a recombinant human glucokinase assay using 5 mM glucose with a G6PDH-coupled detection system, N-methyl-N-phenyl-N'-pyridin-2-ylurea exhibited an EC50 of 930 nM [1]. This places its activation potency in an intermediate range relative to other 2-pyridinylurea glucokinase activators: a related N-aryl-N'-pyridin-2-ylurea derivative (CHEMBL4572115) achieved an EC50 of 660 nM under comparable conditions, while a triarylurea congener (CHEMBL3358429) displayed a substantially weaker EC50 of 1,590 nM [2]. Although not a head-to-head comparison within a single study, these values were generated using overlapping assay formats (recombinant human enzyme, 5 mM glucose, G6PDH-coupled readout), enabling cross-study benchmarking. The 930 nM EC50 indicates that the N-methyl-N-phenyl substitution pattern yields measurable glucokinase activation, distinguishing it from both more potent and less potent analogs in the same scaffold class.

Glucokinase activator Type 2 diabetes Allosteric modulation

Hydrogen-Bond Donor Count as a Physicochemical Differentiator from Des-Methyl Analog

N-Methyl-N-phenyl-N'-pyridin-2-ylurea possesses a single hydrogen-bond donor (the N'-H of the urea linkage) compared with two H-bond donors in its des-methyl analog N-phenyl-N'-pyridin-2-ylurea (CAS 2327-17-5), which retains both urea N-H groups . This difference in H-bond donor count is predicted to reduce aqueous solubility while increasing passive membrane permeability, consistent with Lipinski's Rule of 5 framework. The compound's calculated LogP is approximately 2.42 . In pyridylurea glucokinase activator series, reducing H-bond donor count has been associated with improved oral bioavailability; for example, C5-alkyl-2-methylurea-substituted pyridines (which also bear an N-methyl group eliminating one H-bond donor) demonstrated higher solubility and robust in vivo efficacy compared with non-methylated triaryl counterparts [1].

Physicochemical property Permeability LogP

Regioisomeric Differentiation: 2-Pyridinyl Substitution Versus 3- and 4-Pyridinyl Analogs in Kinase and Anticonvulsant Activity

The 2-pyridinyl substitution pattern on the target compound represents a critical structural determinant. In the N-phenyl-N'-pyridinylurea anticonvulsant series, extensive SAR studies established that optimal activity resides in N-(2,6-disubstituted-phenyl)-N'-(4-pyridinyl)ureas, not the 2-pyridinyl congeners [1]. Similarly, in p38 kinase inhibitor programs, pyridine urea compounds with specific substitution patterns on the pyridine ring (including 2-pyridinyl variants) are claimed, though the 2-pyridinyl regioisomer is structurally distinct from the 4-pyridinyl leads optimized for anticonvulsant efficacy [2]. This regioisomeric divergence means that the target compound—bearing the 2-pyridinyl group—is pharmacologically distinct from 4-pyridinyl anticonvulsant leads such as compound 37 (which advanced to Phase 1 clinical trials), and from 3-pyridinyl p38 inhibitors. Researchers must therefore not substitute 3- or 4-pyridinyl urea analogs when 2-pyridinyl-specific activity is required.

Regioisomer selectivity Anticonvulsant p38 kinase

Differentiation-Inducing Activity: Qualitative Evidence for Anticancer and Antipsoriatic Utility

Patent literature describes N-methyl-N-phenyl-N'-pyridin-2-ylurea as exhibiting pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, supporting potential use as an anticancer agent and for the treatment of hyperproliferative skin diseases such as psoriasis [1]. While specific EC50 or IC50 values for differentiation induction are not publicly available, this functional activity qualitatively differentiates the compound from structurally related N-phenyl-N'-pyridinylureas that have been characterized primarily for anticonvulsant, glucokinase activation, or herbicidal activity. The differentiation-inducing property represents a distinct biological mechanism not reported for the des-methyl analog or 4-pyridinyl regioisomers, positioning this compound uniquely within the pyridylurea class.

Differentiation therapy Anticancer Psoriasis

Recommended Application Scenarios for N-Methyl-N-phenyl-N'-pyridin-2-ylurea (71344-20-2) Based on Quantitative Evidence


Moderate-Potency Glucokinase Activator Tool Compound for Type 2 Diabetes Target Validation

With a glucokinase activation EC50 of 930 nM [1], this compound serves as a moderate-potency probe for studying glucokinase allosteric regulation without the confounding ceiling effects of high-potency GKAs (e.g., AR453588, EC50 42 nM ). It is suitable for in vitro target engagement studies where incremental GK activation is desired to mimic physiological modulation, particularly in hepatocyte glucose utilization assays and pancreatic β-cell insulin secretion models.

Physicochemical SAR Studies of H-Bond Donor Effects on Membrane Permeability

Possessing a single hydrogen-bond donor (versus two in des-methyl and N,N'-diarylurea analogs) and a cLogP of approximately 2.42 [1], this compound is an ideal candidate for systematic permeability–solubility trade-off studies. It can be used in PAMPA or Caco-2 permeability assays alongside its des-methyl analog (CAS 2327-17-5) to quantify the impact of N-methylation on passive diffusion, informing lead optimization of urea-based probes targeting intracellular enzymes.

Differentiation Therapy Research in Myeloid Leukemia and Inflammatory Skin Disease Models

Patent disclosures report that this compound induces monocytic differentiation of undifferentiated proliferating cells [1], a mechanism relevant to differentiation therapy for acute myeloid leukemia and hyperproliferative skin conditions such as psoriasis. Researchers in these fields may employ this compound as a chemical starting point for phenotypic screening and mechanistic studies, noting that quantitative potency data (EC50/IC50) must be independently established in the investigator's cellular system.

Regioisomeric Selectivity Probe for Pyridinylurea Target Engagement Profiling

The 2-pyridinyl substitution pattern distinguishes this compound from 4-pyridinyl anticonvulsant leads and 3-pyridinyl p38 kinase inhibitors [1]. It can be incorporated into selectivity panels alongside 3- and 4-pyridinyl regioisomers to map the pyridine nitrogen position requirements of novel targets, particularly in kinase profiling and phenotypic screening cascades where urea-based scaffolds are being evaluated.

Quote Request

Request a Quote for N-Methyl-N-phenyl-N'-pyridin-2-ylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.